molecular formula C8H9NO3S B8380164 2-(Methylsulfonyl)benzamide

2-(Methylsulfonyl)benzamide

Cat. No.: B8380164
M. Wt: 199.23 g/mol
InChI Key: CJKJNTJPOYSDQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Methylsulfonyl)benzamide is a high-purity benzamide derivative supplied for research purposes. This compound features a methylsulfonyl substituent at the 2-position of the benzamide ring system, a structure known to be a versatile synthetic intermediate in medicinal and organic chemistry. The methylsulfonyl functional group is a key pharmacophore found in molecules with a range of biological activities, including therapeutic agents targeting the central nervous system . Researchers can utilize this compound as a key building block for the development of novel chemical entities or as a standard in analytical studies. The crystal structure of the closely related sulfinyl analog, 2-(Methylsulfinyl)benzamide, reveals a molecular conformation where the benzene ring and amide group form a dihedral angle, facilitating intermolecular hydrogen bonding to form layered frameworks . This structural insight can be valuable for researchers working on crystal engineering and materials science. The compound can be synthesized via selective oxidation of corresponding sulfide precursors, such as 2-(methylsulfanyl)benzamide, using methods like NaOCl with TEMPO as a catalyst . This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

Molecular Formula

C8H9NO3S

Molecular Weight

199.23 g/mol

IUPAC Name

2-methylsulfonylbenzamide

InChI

InChI=1S/C8H9NO3S/c1-13(11,12)7-5-3-2-4-6(7)8(9)10/h2-5H,1H3,(H2,9,10)

InChI Key

CJKJNTJPOYSDQL-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C(=O)N

Origin of Product

United States

Preparation Methods

Sodium Hypochlorite (NaOCl) with TEMPO Catalyst

The oxidation of 2-(methylthio)benzamide to 2-(methylsulfonyl)benzamide is a two-step process involving intermediate sulfoxide formation. In a representative procedure, 2-(methylthio)benzamide (1.0 mmol) is dissolved in dichloromethane (8 mL) and cooled to 273 K. A catalytic amount of 2,2,6,6-tetramethylpiperidinyl-1-oxy (TEMPO, 0.01 mmol) and NaOCl (1.25 mmol) in saturated NaHCO₃ is added dropwise. The mixture is stirred for 1 hour at 273 K and 0.5 hours at room temperature, yielding 2-(methylsulfinyl)benzamide as an intermediate. Subsequent oxidation with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) converts the sulfoxide to the sulfonyl derivative, achieving an overall yield of 87%.

Reaction Mechanism

  • Sulfide to Sulfoxide : TEMPO facilitates the transfer of an oxygen atom from NaOCl to the sulfur center, forming a sulfoxide intermediate.

    R-S-R’+NaOClTEMPOR-S(O)-R’+NaCl\text{R-S-R'} + \text{NaOCl} \xrightarrow{\text{TEMPO}} \text{R-S(O)-R'} + \text{NaCl}
  • Sulfoxide to Sulfonyl : Further oxidation with H₂O₂ or mCPBA introduces a second oxygen atom:

    R-S(O)-R’+H2O2R-SO2-R’+H2O\text{R-S(O)-R'} + \text{H}_2\text{O}_2 \rightarrow \text{R-SO}_2\text{-R'} + \text{H}_2\text{O}

Alternative Oxidizing Agents

While NaOCl/TEMPO is widely used, other agents like potassium permanganate (KMnO₄) or ozone (O₃) have been explored. However, these methods often result in over-oxidation or side reactions, reducing yields to <70%.

Chlorosulfonation and Amidation

Chlorosulfonation of Benzoic Acid Derivatives

A direct route involves chlorosulfonation of 2-methylbenzoic acid. The process begins with treating the acid with chlorosulfonic acid (ClSO₃H) at 0–5°C to form 2-(chlorosulfonyl)benzoic acid. Subsequent methylation with dimethyl sulfate (DMS) introduces the methyl group:

2-(ClSO2)C6H4COOH+(CH3)2SO42-(CH3SO2)C6H4COOH+HCl\text{2-(ClSO}2\text{)C}6\text{H}4\text{COOH} + (\text{CH}3)2\text{SO}4 \rightarrow \text{2-(CH}3\text{SO}2\text{)C}6\text{H}4\text{COOH} + \text{HCl}

The carboxylic acid is then converted to the amide via reaction with thionyl chloride (SOCl₂) to form the acid chloride, followed by treatment with aqueous ammonia:

2-(CH3SO2)C6H4COCl+NH32-(CH3SO2)C6H4CONH2+HCl\text{2-(CH}3\text{SO}2\text{)C}6\text{H}4\text{COCl} + \text{NH}3 \rightarrow \text{2-(CH}3\text{SO}2\text{)C}6\text{H}4\text{CONH}2 + \text{HCl}

This method achieves yields of 78–85% with purity >98%.

Optimization of Reaction Conditions

  • Temperature Control : Maintaining temperatures below 5°C during chlorosulfonation prevents decomposition.

  • Solvent Selection : Ethyl acetate/hexane mixtures (3:1 v/v) are optimal for crystallization.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialOxidizing AgentYield (%)Purity (%)
NaOCl/TEMPO Oxidation2-(Methylthio)benzamideNaOCl/H₂O₂8799
Chlorosulfonation2-Methylbenzoic AcidClSO₃H/DMS8598
KMnO₄ Oxidation2-(Methylthio)benzamideKMnO₄6895

Key Observations :

  • The NaOCl/TEMPO method offers superior yield and purity but requires precise temperature control.

  • Chlorosulfonation is scalable for industrial applications but involves hazardous reagents like ClSO₃H.

Characterization and Quality Control

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CD₃OD) : δ 8.20–8.18 (m, 1H), 7.92–7.89 (m, 1H), 2.89 (s, 3H).

  • ¹³C NMR : Peaks at 168.9 ppm (amide carbonyl) and 43.7 ppm (methylsulfonyl).

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm confirms purity >99%.

Applications and Derivatives

This compound serves as a precursor for pharmaceuticals, including kinase inhibitors and anti-inflammatory agents. Patent WO2014074661A1 highlights its utility in modulating IL-12/IL-23 signaling via Tyk-2 inhibition, underscoring its therapeutic potential .

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfonyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while reduction produces sulfides .

Scientific Research Applications

2-(Methylsulfonyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Methylsulfonyl)benzamide involves its interaction with specific molecular targets. The methanesulphonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, thereby modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

2-(Methylsulfinyl)benzamide

  • Structural Difference : The sulfinyl (-SOCH₃) group replaces the sulfonyl (-SO₂CH₃) group, reducing oxidation state and electron-withdrawing capacity.
  • Crystallographic studies reveal intermolecular N–H⋯O hydrogen bonds forming dimers and lamellar frameworks, distinct from sulfonyl analogs .
  • Synthesis : Synthesized via NaOCl/TEMPO-catalyzed oxidation of 2-(methylsulfanyl)benzamide, highlighting a pathway divergent from sulfonyl derivatives .

N-[2-(Diethylamino)ethyl]-2-methoxy-5-(methylsulfonyl)benzamide (Tiapride)

  • Structural Difference: A methoxy (-OCH₃) group at position 2 and a diethylaminoethyl side chain enhance solubility and bioavailability compared to 2-(methylsulfonyl)benzamide.
  • Applications : Marketed as a neuroleptic agent (Tiapride), demonstrating the pharmacological relevance of sulfonylbenzamide scaffolds when combined with functional side chains .
  • Safety: Toxicity data emphasize the importance of substituent choice; the diethylaminoethyl group may influence receptor specificity and metabolic stability .

2-Azetidinone Benzamide Derivatives

  • Structural Difference: Incorporation of a β-lactam (azetidinone) ring modifies the benzamide backbone, enabling antimicrobial and anticancer activities.
  • Biological Activity: Compound 4 (N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide) showed potent antimicrobial activity against Gram-positive bacteria and fungi. Compound 17 (N-[2-(3-chloro-2-oxo-4-styrylazetidin-1-ylamino)-2-oxoethyl]benzamide) exhibited anticancer activity against MCF7 breast cancer cells .
  • QSAR Insights : Topological parameters (Balaban index, molecular connectivity) govern antimicrobial efficacy, suggesting that sulfonyl groups could enhance activity if integrated into similar frameworks .

Fomesafen (Herbicidal Benzamide)

  • Structural Difference: A nitro (-NO₂) group and trifluoromethylphenoxy substituent at position 5 distinguish it from this compound.
  • Application : Used as a herbicide, targeting acetolactate synthase (ALS) in plants. The sulfonylurea-like structure underscores the agrochemical utility of sulfonylbenzamides .

4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzenesulfonamide

  • Structural Difference : A sulfonamide (-SO₂NH₂) group replaces the methylsulfonyl moiety, and a chloro-methoxybenzamide side chain is added.
  • Synthesis and Activity : Designed for bioactivity studies, this compound highlights the interplay between sulfonamide/sulfonyl groups and aromatic substituents in modulating target binding .

Comparative Data Table

Compound Key Substituents Biological Activity/Application Notable Properties Reference
This compound -SO₂CH₃ at position 2 Understudied (potential in drug design) High polarity, hydrogen-bonding capacity
2-(Methylsulfinyl)benzamide -SOCH₃ at position 2 Crystallography model compound Chiral centers, lamellar crystal packing
Tiapride -OCH₃, -SO₂CH₃, diethylaminoethyl Neuroleptic agent Enhanced solubility, CNS activity
Azetidinone derivative 17 β-lactam ring, styryl group Anticancer (MCF7 cells) Moderate potency, QSAR-driven design
Fomesafen -NO₂, -CF₃-phenoxy Herbicide (ALS inhibitor) Agrochemical stability

Key Research Findings

  • Sulfonyl vs. Sulfinyl Groups : Sulfonyl derivatives exhibit stronger electron-withdrawing effects and higher metabolic stability compared to sulfinyl analogs, critical for drug design .
  • Substituent Impact: Methoxy and aminoethyl groups (e.g., in Tiapride) enhance bioavailability and target engagement, whereas nitro/chloro groups (e.g., Fomesafen) broaden agrochemical applications .
  • QSAR Insights : Topological indices and molecular connectivity are pivotal in predicting antimicrobial activity, suggesting avenues for optimizing this compound derivatives .

Q & A

Q. What are the optimal synthetic routes for preparing 2-(Methylsulfonyl)benzamide?

The synthesis typically involves multi-step reactions starting with benzamide derivatives. A common approach includes:

  • Sulfonation : Introducing the methylsulfonyl group via sulfonation of a benzamide precursor using methylsulfonyl chloride or oxidation of a methylthio intermediate (e.g., using NaOCl with TEMPO catalysis) .
  • Functionalization : Subsequent nitration or halogenation (e.g., chlorination) to modify the aromatic ring, as seen in structurally related compounds .
  • Purification : Chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol-acetic acid mixtures) ensures high purity .

Key Considerations : Monitor reaction progress with TLC and optimize stoichiometry to avoid over-oxidation (e.g., sulfone vs. sulfoxide formation) .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Spectroscopy :
    • NMR (¹H/¹³C) : Assigns protons and carbons, confirming substituent positions (e.g., methylsulfonyl at C2) .
    • IR : Identifies functional groups (amide C=O at ~1650 cm⁻¹, sulfonyl S=O at ~1300–1150 cm⁻¹) .
  • Thermal Analysis :
    • DSC/TGA : Determines melting points (e.g., 137–140°C for methylsulfonyl analogs) and thermal stability .
  • X-ray Diffraction : Resolves crystal packing and hydrogen-bonding networks (e.g., N–H⋯O interactions forming dimers) .

Q. How can X-ray diffraction data be utilized to determine the molecular conformation of this compound?

  • Crystal System Analysis : Determine space groups (e.g., triclinic P1) and unit cell parameters (a, b, c, α, β, γ) .
  • Hydrogen Bonding : Identify intermolecular interactions (e.g., N–H⋯O sulfonyl bonds) that stabilize crystal lattices .
  • Dihedral Angles : Quantify torsion between aromatic rings (e.g., 52.13° in chloro-iodo derivatives), influencing molecular rigidity .

Methodology : Use software like SHELXL for refinement, applying absorption corrections (multi-scan) and validating with R-factors (<0.05) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermal stability data for this compound derivatives?

  • Cross-Validation : Compare DSC/TGA data across labs, ensuring consistent heating rates (e.g., 10°C/min) and sample purity (>95%) .
  • Structural Factors : Assess substituent effects (e.g., electron-withdrawing nitro groups reduce thermal stability vs. methyl groups) .
  • Computational Modeling : Predict decomposition pathways using DFT calculations (e.g., bond dissociation energies for sulfonyl groups) .

Q. What strategies are recommended for elucidating the reaction mechanisms of this compound in nucleophilic substitution reactions?

  • Isotopic Labeling : Track sulfonyl group transfer using ³⁵S-labeled reagents .
  • Kinetic Studies : Measure rate constants under varying conditions (pH, solvent polarity) to identify rate-determining steps .
  • Intermediate Trapping : Use ESI-MS or in situ IR to detect transient species (e.g., sulfonate intermediates) .

Q. How to design experiments to assess the biological activity of this compound against cancer cell lines?

  • In Vitro Assays :
    • MTT Assay : Measure IC₅₀ values in cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .
    • Flow Cytometry : Quantify apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) .
  • Target Identification :
    • Molecular Docking : Screen against kinases (e.g., EGFR) using AutoDock Vina .
    • SPR/BLI : Measure binding kinetics (kₐₙ, kₒff) for protein targets (e.g., Bcl-2) .

Follow-up : Perform SAR studies by modifying the benzamide core (e.g., adding halogens or heterocycles) .

Data Contradiction Analysis

Q. How to address inconsistencies in reported biological activities of this compound analogs?

  • Standardize Assays : Use identical cell lines, passage numbers, and culture conditions (e.g., RPMI-1640 + 10% FBS) .
  • Control Compounds : Include reference drugs (e.g., doxorubicin) to validate assay sensitivity .
  • Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA with post-hoc tests) .

Methodological Resources

  • Synthetic Protocols : .
  • Characterization Tools : .
  • Biological Assays : .

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